1-Methoxy-4-methyl-2-nitrosobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

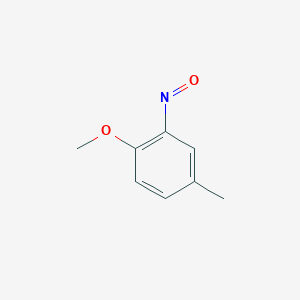

1-Methoxy-4-methyl-2-nitrosobenzene is an organic compound with the molecular formula C8H9NO2 It is a derivative of nitrosobenzene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring, along with a nitroso group (-NO)

Preparation Methods

The synthesis of 1-Methoxy-4-methyl-2-nitrosobenzene can be achieved through several routes. One common method involves the nitration of 1-methoxy-4-methylbenzene (p-cresol methyl ether) followed by reduction to introduce the nitroso group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by reduction using reagents such as sodium dithionite or zinc in acetic acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

1-Methoxy-4-methyl-2-nitrosobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of the nitroso group can yield amines. Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring. Reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro compounds, while reduction yields amines .

Scientific Research Applications

Chemistry

In chemical research, 1-Methoxy-4-methyl-2-nitrosobenzene serves as an important intermediate in the synthesis of various organic compounds. It is used in:

- Synthesis of Pharmaceuticals : The compound is utilized as a precursor in the development of therapeutic agents, particularly those targeting specific biological pathways.

- Agrochemicals : Its derivatives are explored for use in pesticides and herbicides due to their selective reactivity.

Biology

In biological research, this compound plays a role in:

- Enzyme-Catalyzed Reactions : Studies have shown that nitroso compounds can act as inhibitors or substrates for various enzymes, providing insights into metabolic pathways.

- Toxicological Studies : The compound is investigated for its potential effects on cellular mechanisms and its role in oxidative stress responses.

Medicine

This compound is also significant in medicinal chemistry:

- Drug Development : It has been studied for its potential as a lead compound in the synthesis of new drugs targeting diseases such as cancer.

- Diagnostic Applications : The compound's reactivity can be harnessed for developing diagnostic agents that target specific biomolecules.

A notable case study involved the use of this compound in synthesizing potential anti-cancer agents. Researchers demonstrated that modifying the nitroso group could enhance the compound's reactivity towards specific cancer cell lines, leading to increased cytotoxicity compared to parent compounds without the nitroso functionality. This study highlighted the importance of structural modifications in drug design and development.

Mechanism of Action

The mechanism by which 1-Methoxy-4-methyl-2-nitrosobenzene exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can participate in redox reactions, forming reactive intermediates that can interact with cellular components. This includes the formation of nitroso-amine complexes, which can modify proteins and nucleic acids, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

1-Methoxy-4-methyl-2-nitrosobenzene can be compared with other nitrosobenzene derivatives, such as:

Nitrosobenzene: Lacks the methoxy and methyl groups, making it less reactive in certain substitution reactions.

1-Methoxy-4-nitrosobenzene: Similar structure but without the methyl group, affecting its reactivity and applications.

1-Methyl-4-nitrosobenzene:

The presence of both methoxy and methyl groups in this compound makes it unique, providing distinct reactivity patterns and broader applications in research and industry .

Biological Activity

1-Methoxy-4-methyl-2-nitrosobenzene, also known as CAS No. 119-10-8, is a compound that has garnered attention for its biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Boiling Point : 159 °C (at 15 Torr)

- Melting Point : 8.5 °C

- Density : 1.2025 g/cm³ (at 25 °C)

Biological Activity Overview

This compound exhibits several biological activities that are significant for medicinal chemistry and pharmacological applications. The compound's interactions with various biological systems can be summarized as follows:

1. Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, a study reported that this compound significantly reduced cell viability in MCF7 breast cancer cells with an IC₅₀ value of approximately 25 μM, indicating effective cytotoxicity against cancer cells .

2. Enzyme Inhibition

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2. This inhibition can affect drug metabolism and bioavailability, which is crucial for understanding potential drug interactions .

3. Neurotoxicity and BBB Permeability

This compound is noted for its ability to cross the blood-brain barrier (BBB), making it a candidate for neuropharmacological studies. However, its neurotoxic effects have raised concerns regarding its safety profile .

The biological activity of this compound can be attributed to several mechanisms:

- Nitrosation Reactions : The nitroso group in the compound can participate in nitrosation reactions, leading to the formation of reactive nitrogen species that may induce cellular damage or apoptosis in tumor cells.

- Oxidative Stress Induction : The compound has been shown to increase oxidative stress markers in treated cells, contributing to its anticancer effects by promoting apoptosis through mitochondrial pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on MCF7 Cells :

- Researchers treated MCF7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.

- Flow cytometry analysis confirmed increased rates of apoptosis associated with treatment.

-

In Vivo Tumor Growth Suppression :

- In animal models, administration of the compound resulted in significant suppression of tumor growth compared to control groups, highlighting its potential as an anticancer agent.

-

Neurotoxicity Assessment :

- A study assessing the neurotoxic effects revealed that high doses led to behavioral changes in rodents, indicating potential risks associated with therapeutic use.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Boiling Point | 159 °C |

| Melting Point | 8.5 °C |

| Density | 1.2025 g/cm³ |

| CYP Enzyme Inhibition | CYP1A2 (Yes) |

| BBB Permeability | Yes |

| Anticancer IC₅₀ (MCF7) | ~25 μM |

Properties

CAS No. |

725702-66-9 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

1-methoxy-4-methyl-2-nitrosobenzene |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-8(11-2)7(5-6)9-10/h3-5H,1-2H3 |

InChI Key |

IUFUYIXQEGPHGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.